Cas no 75266-40-9 ((S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is a chiral building block widely used in organic synthesis and pharmaceutical research. Its key structural features include a Cbz-protected amino group and a reactive vinyl moiety, making it valuable for asymmetric synthesis and peptide coupling reactions. The (S)-configuration ensures enantioselectivity in the formation of stereochemically defined intermediates. The methyl ester enhances solubility and facilitates further derivatization under mild conditions. This compound is particularly useful in the preparation of β-amino acid derivatives and other biologically active molecules. Its stability under standard laboratory conditions and compatibility with diverse reaction conditions contribute to its utility in synthetic chemistry.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate structure
75266-40-9 structure
Product Name:(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
CAS No:75266-40-9
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD00145552
CID:562286
Update Time:2025-10-14

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
    • 3-Butenoic acid,2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2S)-
    • methyl (2S)-2-(phenylmethoxycarbonylamino)but-3-enoate
    • Z-L-Alpha-vinyl-gly-ome
    • Z-L-A-VINYL-GLY-OME
    • (S)-2-(BENZYLOXYCARBONYLAMINO)-3-BUTENOIC ACID METHYL ESTER
    • (S)-Methyl 2-(benzyloxycarbonylamino)but-3-enoate
    • AK113160
    • PubChem11522
    • Z-L-
    • A-vinyl-Gly-OMe
    • YDGRSOXTMWVLOJ-NSHDSACASA-N
    • 1693AC
    • LS30078
    • FCH4053550
    • AX8048574
    • ST2402864
    • C3210
    • methyl (S)-
    • MDL: MFCD00145552
    • Inchi: 1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m0/s1
    • InChI Key: YDGRSOXTMWVLOJ-NSHDSACASA-N
    • SMILES: O(C(N[C@H](C(=O)OC)C=C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 249.10000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 297
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Density: 1.153
  • Melting Point: 35-36 ºC
  • PSA: 64.63000
  • LogP: 2.03130

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:75266-40-9)(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Order Number:A9596
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):1336.0/335.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:75266-40-9)(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
A9596
Purity:99%/99%
Quantity:5g/1g
Price ($):1336.0/335.0
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